molecular formula C27H22N4O3S B11099492 (2E)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(pyridin-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

(2E)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(pyridin-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11099492
M. Wt: 482.6 g/mol
InChI Key: DNUPNEIZDDSLFU-CJLVFECKSA-N
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Description

(2E)-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2-(2-PYRIDINYLMETHYLENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2-(2-PYRIDINYLMETHYLENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the thiazolopyrimidine core. Key reagents used in these reactions include various aldehydes, ketones, and amines, along with catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

For large-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Industrial methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. This ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2-(2-PYRIDINYLMETHYLENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2-(2-PYRIDINYLMETHYLENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2-(2-PYRIDINYLMETHYLENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2-(2-PYRIDINYLMETHYLENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE apart is its unique thiazolopyrimidine structure, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C27H22N4O3S

Molecular Weight

482.6 g/mol

IUPAC Name

(2E)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(pyridin-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C27H22N4O3S/c1-17-23(25(32)30-19-10-4-3-5-11-19)24(18-9-8-13-21(15-18)34-2)31-26(33)22(35-27(31)29-17)16-20-12-6-7-14-28-20/h3-16,24H,1-2H3,(H,30,32)/b22-16+

InChI Key

DNUPNEIZDDSLFU-CJLVFECKSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=N3)/SC2=N1)C4=CC(=CC=C4)OC)C(=O)NC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=N3)SC2=N1)C4=CC(=CC=C4)OC)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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